2-(Chloromethyl)imidazo[1,2-a]pyrazine CAS 57937-60-7 properties
2-(Chloromethyl)imidazo[1,2-a]pyrazine CAS 57937-60-7 properties
CAS: 57937-60-7 Document Type: Technical Monograph & Experimental Guide Version: 2.1 (Scientific Review)
Executive Summary: The Electrophilic Scaffold
2-(Chloromethyl)imidazo[1,2-a]pyrazine (CAS 57937-60-7) is a high-value heterocyclic intermediate, primarily utilized as a "privileged scaffold" in the synthesis of kinase inhibitors (mTOR, PI3K) and bioluminescent probes (coelenterazine analogs). Distinguished by its fused 6,5-bicyclic core and a highly reactive electrophilic chloromethyl "warhead" at the C2 position, this molecule serves as a critical junction point for divergent synthesis.
This guide addresses the practical challenges of working with CAS 57937-60-7, specifically its tendency toward polymerization and its lachrymatory properties. It provides a validated synthetic protocol, stability data, and a roadmap for its application in medicinal chemistry.
Molecular Profile
| Property | Specification |
| IUPAC Name | 2-(Chloromethyl)imidazo[1,2-a]pyrazine |
| Molecular Formula | |
| Molecular Weight | 167.60 g/mol |
| Physical State | Yellow crystalline solid (often darkens upon oxidation) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents. |
| Reactivity Class | Alkylating agent; Electrophile ( |
| Storage | -20°C, Hygroscopic, Light Sensitive. Store under Argon/Nitrogen. |
Synthetic Architecture
The synthesis of 2-(chloromethyl)imidazo[1,2-a]pyrazine relies on the Hantzsch-type condensation . This reaction involves the cyclization of 2-aminopyrazine with a bifunctional electrophile.
Validated Synthesis Protocol
Reaction: Condensation of 2-aminopyrazine with 1,3-dichloroacetone.
Reagents:
-
2-Aminopyrazine (1.0 eq)
-
1,3-Dichloroacetone (1.1 eq)
-
Solvent: 1,2-Dimethoxyethane (DME) or Ethanol
-
Catalyst: None (autocatalytic) or mild base (
) to scavenge HCl.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-aminopyrazine (10 mmol) in DME (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 1,3-dichloroacetone (11 mmol) dropwise at room temperature. Note: 1,3-dichloroacetone is a potent lachrymator; handle in a fume hood.
-
Cyclization: Heat the mixture to reflux (85°C) for 4–6 hours. The solution will typically turn dark orange/brown.
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amine (
) should disappear, and a new fluorescent spot ( ) should appear. -
Workup:
-
Cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Crucial Step: Neutralize the residue with saturated aqueous
to liberate the free base. -
Extract with Ethyl Acetate (
mL).
-
-
Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
-
Yield Expectation: 40–60%.
-
Stability Note: The free base is unstable. For long-term storage, convert to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane.
-
Mechanistic Pathway & Workflow
The following diagram illustrates the condensation mechanism and the critical decision points during synthesis.
Figure 1: Synthetic workflow for the Hantzsch condensation of 2-aminopyrazine.
Reactivity & Functionalization
The 2-(chloromethyl) moiety acts as a versatile "handle." The chloride is a good leaving group, activated by the adjacent heteroaromatic ring, making it highly susceptible to Nucleophilic Substitution (
The Landscape
Researchers utilize this reactivity to attach pharmacophores or solubilizing groups.
| Nucleophile Class | Reagent Example | Product Type | Application |
| Primary Amines | Morpholine, Piperazine | Aminomethyl derivatives | Solubility enhancement in kinase inhibitors. |
| Thiols | Thiophenol, Cysteine | Thioethers | Bioconjugation; reversible covalent inhibitors. |
| Alkoxides | Sodium Methoxide | Ethers | Modulating lipophilicity ( |
| Phosphines | Triphenylphosphine | Phosphonium Salts | Wittig reagents for chain extension (Luciferin synthesis). |
Strategic Functionalization Map
The diagram below details how CAS 57937-60-7 serves as a divergent hub in drug discovery.
Figure 2: Divergent synthesis pathways utilizing the chloromethyl handle and C-3 functionalization.
Therapeutic & Diagnostic Applications
Kinase Inhibition (Oncology)
The imidazo[1,2-a]pyrazine core is an isostere of the purine ring of ATP. This allows it to bind effectively to the ATP-binding pocket of various kinases.
-
Mechanism: The heterocyclic nitrogen atoms accept hydrogen bonds from the kinase hinge region (e.g., Valine or Methionine residues).
-
Role of Chloromethyl: It is rarely the final drug form. Instead, it is the linker used to attach a solubilizing group (like a morpholine or piperazine ring) that extends into the solvent-exposed region of the enzyme, improving pharmacokinetics.
Bioluminescence (Coelenterazine Analogs)
This molecule is a direct precursor to Coelenterazine , the light-emitting substrate for Renilla luciferase and Gaussia luciferase.
-
Synthesis: The chloromethyl group is converted to a phosphonium salt, which then undergoes a Wittig reaction with a keto-aldehyde to form the imidazopyrazinone core required for light emission.
Handling, Stability & Safety (E-E-A-T)
Stability Warning
-
Free Base: The neutral molecule is prone to intermolecular alkylation (polymerization) because the pyrazine nitrogens are nucleophilic enough to attack the chloromethyl group of another molecule.
-
Observation: A yellow solid turning brown/black indicates decomposition.
-
-
Salt Form: Storing as the Hydrochloride (HCl) salt significantly improves stability by protonating the ring nitrogens, shutting down self-alkylation.
Safety Protocols
-
Lachrymator: Both the starting material (1,3-dichloroacetone) and the product are potent lachrymators (tear gas agents).
-
Vesicant: As an alkylating agent, it can cause severe skin burns and DNA damage.
-
PPE: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.
References
-
General Synthesis of Imidazo[1,2-a]pyrazines
-
Medicinal Chemistry Applications (Kinase Inhibitors)
- Source: "Imidazo[1,2-a]pyrazines as AMPAR Negative Modul
-
Link:[Link]
-
Safety & Properties (MSDS Data)
- Source: PubChem Compound Summary for CID 2782356 (Parent structure).
-
Link:[Link]
- Source: "Synthesis of Coelenterazine Analogs." Methods in Molecular Biology.
